2-Chloro-5-fluoropyrazine
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Overview
Description
2-Chloro-5-fluoropyrazine is a heterocyclic organic compound with the molecular formula C4H2ClFN2. It is a derivative of pyrazine, where the hydrogen atoms at positions 2 and 5 are substituted by chlorine and fluorine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoropyrazine typically involves the halogenation of pyrazine derivatives. One common method includes the reaction of 2-chloropyrazine with a fluorinating agent such as antimony trifluoride (SbF3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoropyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The pyrazine ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Coupling Reactions: It can participate in coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination, forming complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5-fluoropyrazine, while coupling reactions can produce various biaryl or heteroaryl derivatives .
Scientific Research Applications
2-Chloro-5-fluoropyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research into its derivatives has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoropyrazine and its derivatives involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific structure and functional groups of the derivative being studied .
Comparison with Similar Compounds
2-Chloropyrazine: Lacks the fluorine atom, leading to different reactivity and properties.
5-Fluoropyrazine: Lacks the chlorine atom, affecting its chemical behavior.
2-Chloro-3-fluoropyridine: A similar heterocyclic compound with a pyridine ring instead of pyrazine.
Uniqueness: 2-Chloro-5-fluoropyrazine is unique due to the presence of both chlorine and fluorine atoms on the pyrazine ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2-chloro-5-fluoropyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-3-1-8-4(6)2-7-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXQZXMCYFHHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959019-05-7 |
Source
|
Record name | 2-chloro-5-fluoropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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